REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][NH:4][C:3]1=[O:14].Cl.[OH-].[Na+]>C(#N)C.[Cu].[Cu]Cl>[CH3:1][C:2]1[C:3](=[O:14])[NH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CC1C(NN=C(C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
copper
|
Quantity
|
11.3 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper (I) chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred vigorously for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed during the course of the reaction
|
Type
|
CUSTOM
|
Details
|
to absorb the HCl that escapes
|
Type
|
CUSTOM
|
Details
|
from dry tube
|
Type
|
CUSTOM
|
Details
|
placed into an ice-water bath
|
Type
|
ADDITION
|
Details
|
150 mL of ice-water was added
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
to give a gray precipitate and blue liquid
|
Type
|
FILTRATION
|
Details
|
The precipitate was then collected by filtration (pH of the filtrate
|
Type
|
WASH
|
Details
|
washed first with 1N HCl (100 mL)
|
Type
|
CUSTOM
|
Details
|
To remove
|
Type
|
STIRRING
|
Details
|
the filter cake was stirred in 1N HCl (150 mL) for 0.5 h
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water until the filtrate
|
Type
|
CUSTOM
|
Details
|
The solid was dried over a medium flit sintered glass funnel in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(NN=C(C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |